molecular formula C23H23N5OS B10923470 6-Cyclopropyl-N-[(2-phenyl-4-thiazolyl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011397-21-9

6-Cyclopropyl-N-[(2-phenyl-4-thiazolyl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923470
CAS No.: 1011397-21-9
M. Wt: 417.5 g/mol
InChI Key: CFXURSGCSRAPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-N-[(2-phenyl-4-thiazolyl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a thiazole ring, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-[(2-phenyl-4-thiazolyl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale. The choice of reagents and reaction conditions would be tailored to achieve the desired quality and consistency required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-[(2-phenyl-4-thiazolyl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications .

Scientific Research Applications

6-Cyclopropyl-N-[(2-phenyl-4-thiazolyl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It can be utilized in the development of new materials, catalysts, and other industrial applications .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-[(2-phenyl-4-thiazolyl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target, but it generally involves the formation of stable complexes that alter the target’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-N-[(2-phenyl-4-thiazolyl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1011397-21-9

Molecular Formula

C23H23N5OS

Molecular Weight

417.5 g/mol

IUPAC Name

6-cyclopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23N5OS/c1-2-10-28-21-19(13-25-28)18(11-20(27-21)15-8-9-15)22(29)24-12-17-14-30-23(26-17)16-6-4-3-5-7-16/h3-7,11,13-15H,2,8-10,12H2,1H3,(H,24,29)

InChI Key

CFXURSGCSRAPDI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NCC4=CSC(=N4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.